MI-2-2 -

MI-2-2

Catalog Number: EVT-276197
CAS Number:
Molecular Formula: C17H20F3N5S2
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MI-2-2 is a small molecule inhibitor that disrupts the interaction between menin and mixed lineage leukemia (MLL) proteins. [] It is a promising candidate for the development of novel therapeutic agents for MLL-mediated leukemia. [] MLL fusion proteins are oncogenic drivers in acute leukemias, and menin is a crucial cofactor for their activity. [] By inhibiting the menin-MLL interaction, MI-2-2 aims to reverse the oncogenic activity of MLL fusion proteins. []

Mechanism of Action

MI-2-2 functions by competitively binding to menin, specifically targeting the MLL binding pocket. [] This disrupts the interaction between menin and MLL fusion proteins, which is essential for the oncogenic activity of these proteins in MLL-rearranged leukemia. [, ] By inhibiting this interaction, MI-2-2 demonstrates anti-leukemic effects. [, ]

Applications
  • MLL-rearranged leukemia treatment: MI-2-2 demonstrates promising anti-leukemic activity in preclinical studies involving MLL-rearranged leukemia models. [, ] It effectively inhibits cell proliferation, downregulates the expression of the MLL target gene Hoxa9, and induces differentiation in MLL leukemia cells. []
  • Combination therapy: Studies suggest potential synergy between MI-2-2 and other anti-leukemic agents. Combining MI-2-2 with the DOT1L inhibitor EPZ004777 shows enhanced anti-leukemic effects in an MLL-AF9 mouse model of acute myeloid leukemia (AML). [] This combination induces rapid and effective differentiation of leukemic blasts, potentially leading to more durable anti-leukemia responses. []
  • Targeting residual glioma cells: Research indicates that MI-2-2 can selectively target resistant glioma cell populations (group B cells), which contribute to tumor regrowth and recurrence after temozolomide (TMZ) treatment. [] This selective targeting suggests potential for MI-2-2 in combination therapies to prevent glioma recurrence. []
  • Cholangiocarcinoma research: Studies suggest that MI-2-2, as a menin inhibitor, could be valuable in investigating the role of menin in cholangiocarcinoma (CCA) growth. [] The potential of menin inhibitors like MI-2-2 as novel targeted therapies for CCA requires further investigation. []

MI-2

    Compound Description: MI-2 is a small-molecule inhibitor of the menin-MLL interaction, serving as a predecessor to MI-2-2. It binds to the MLL pocket in menin, mimicking key interactions between MLL and menin [].

    Relevance: MI-2 is structurally related to MI-2-2 and served as the basis for its development. MI-2-2 exhibits a higher binding affinity to menin and more effectively disrupts the bivalent interaction between menin and MLL compared to MI-2 [].

EPZ004777

    Compound Description: EPZ004777 is a selective small molecule inhibitor of the histone H3 lysine 79 (H3K79) methyltransferase DOT1L []. DOT1L is essential for MLL-fusion driven leukemogenesis.

    Relevance: While structurally distinct from MI-2-2, EPZ004777 targets the MLL complex through a different mechanism. Research has shown synergistic anti-leukemic effects when EPZ004777 is used in combination with MI-2-2, suggesting a potential for combination therapy targeting different nodes of the MLL complex [].

CP65

    Compound Description: CP65 is a cyclic peptide known to bind to the LEDGF/p75 integrin binding domain (IBD) and disrupt its interaction with HIV-1 integrase [].

    Relevance: Though structurally different from MI-2-2, CP65 targets the LEDGF/p75 protein, which is a crucial component of the menin-MLL complex. CP65's ability to impair the clonogenic growth of MLL-AF9 expressing leukemic blasts suggests that targeting the LEDGF/p75-MLL interface, similar to MI-2-2's mechanism, holds therapeutic potential for MLL-fusion driven leukemia [].

OICR-9492

    Compound Description: OICR-9492 is an inhibitor of the MLL complex's activity [].

    Relevance: While structurally distinct from MI-2-2, which specifically disrupts the menin-MLL interaction, OICR-9492 targets the MLL complex directly. Both compounds have shown to inhibit the proliferation of HCC cells expressing the TP53R249S mutation, highlighting the potential of targeting the MLL complex through different mechanisms for therapeutic intervention [].

UNC1999

    Compound Description: UNC1999 is an inhibitor of EZH2, an enzyme responsible for the methylation of histone H3 at lysine 27 (H3K27) [].

    Relevance: Although structurally unrelated to MI-2-2, UNC1999 provides an alternative epigenetic approach to target glioma cells. While MI-2-2 effectively targets TMZ-resistant glioma cells (group B), UNC1999 demonstrates selectivity against TMZ-sensitive glioma cells (group A) []. This difference in target populations suggests a potential for combination therapies using both MI-2-2 and UNC1999 to address the heterogeneity of glioma cells and enhance treatment efficacy [].

Properties

Product Name

4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine

IUPAC Name

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine

Molecular Formula

C17H20F3N5S2

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C17H20F3N5S2/c1-16(2)9-21-15(27-16)25-5-3-24(4-6-25)13-12-7-11(8-17(18,19)20)26-14(12)23-10-22-13/h7,10H,3-6,8-9H2,1-2H3

InChI Key

SFDROHXKTATJBI-UHFFFAOYSA-N

SMILES

CC1(CN=C(S1)N2CCN(CC2)C3=C4C=C(SC4=NC=N3)CC(F)(F)F)C

Solubility

Soluble in DMSO

Synonyms

MI-2-2; MI22; MI 2 2

Canonical SMILES

CC1(CN=C(S1)N2CCN(CC2)C3=C4C=C(SC4=NC=N3)CC(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.